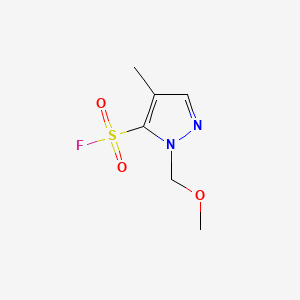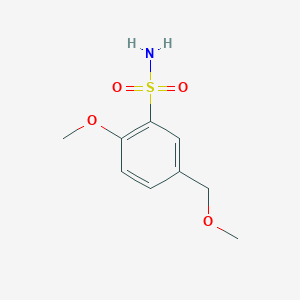
N,3,3-trimethylcyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,3-trimethylcyclohexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of specific catalysts and solvents to facilitate the formation of the cyclohexane ring structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N,3,3-trimethylcyclohexan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce different amine compounds .
Scientific Research Applications
N,3,3-trimethylcyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,3,3-trimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3,3-trimethylcyclohexan-1-amine hydrochloride: This compound shares a similar cyclohexane ring structure but differs in the position of the methyl groups.
N,2,3-trimethylcyclohexan-1-amine: Another related compound with variations in the substitution pattern on the cyclohexane ring.
Uniqueness
N,3,3-trimethylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H20ClN |
|---|---|
Molecular Weight |
177.71 g/mol |
IUPAC Name |
N,3,3-trimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(7-9)10-3;/h8,10H,4-7H2,1-3H3;1H |
InChI Key |
KPNRUUXJUVFJMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


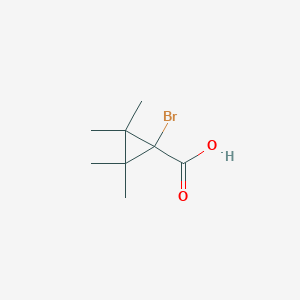
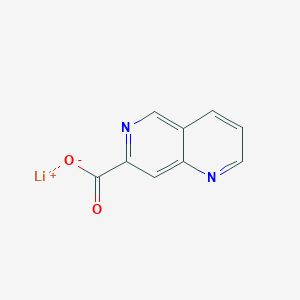
![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)

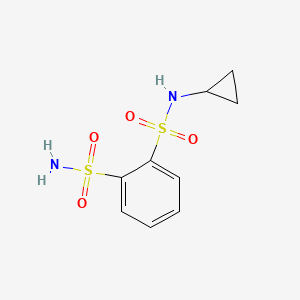
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)

![3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B13515964.png)
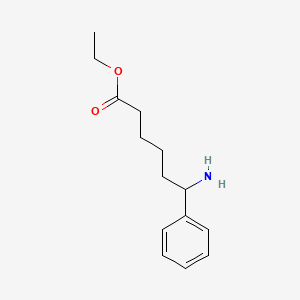
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
